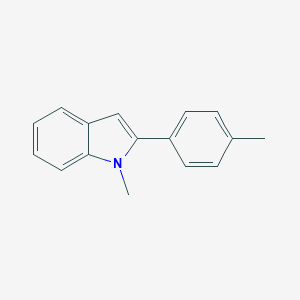

1-methyl-2-(4-methylphenyl)-1H-indole

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

51358-08-8 |

|---|---|

Molecular Formula |

C16H15N |

Molecular Weight |

221.3 g/mol |

IUPAC Name |

1-methyl-2-(4-methylphenyl)indole |

InChI |

InChI=1S/C16H15N/c1-12-7-9-13(10-8-12)16-11-14-5-3-4-6-15(14)17(16)2/h3-11H,1-2H3 |

InChI Key |

SXWZSHQOHDXKMX-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)C2=CC3=CC=CC=C3N2C |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC3=CC=CC=C3N2C |

Origin of Product |

United States |

General Context of Indole Chemistry in Organic Synthesis and Heterocyclic Science

The indole (B1671886) ring system is a fundamental structural motif found in numerous biologically active compounds. derpharmachemica.com Its presence in pharmaceuticals, agrochemicals, and natural products highlights its versatile nature. derpharmachemica.comresearchgate.net The development of synthetic methodologies to construct and functionalize indoles has been a major focus of organic chemistry for over a century, with classic named reactions like the Fischer, Bischler, and Larock indole syntheses being foundational. researchgate.netthieme-connect.com Modern approaches often utilize metal-catalyzed reactions, including those with palladium, copper, and ruthenium, to achieve efficient and regioselective synthesis of indole derivatives. derpharmachemica.comthieme-connect.comrsc.org These methods allow for the creation of a diverse range of substituted indoles, which are crucial for drug discovery and materials science. mdpi.com

Importance of N Substituted Indole Derivatives in Contemporary Chemical Research

N-substituted indole (B1671886) derivatives are of particular interest in modern chemical research due to their enhanced biological activities and unique chemical properties. mdpi.comnih.gov The substitution at the nitrogen atom can significantly influence the molecule's electronic properties, solubility, and ability to interact with biological targets. This has led to the development of numerous N-substituted indole-based drugs with a wide range of therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial agents. mdpi.comopenmedicinalchemistryjournal.com Research in this area focuses on creating novel N-substituted indoles and exploring their potential in various fields of medicine and materials science. nih.gov

Rationale for Comprehensive Investigation of 1 Methyl 2 4 Methylphenyl 1h Indole

The compound 1-methyl-2-(4-methylphenyl)-1H-indole is a specific N-substituted indole (B1671886) derivative. The rationale for its in-depth investigation stems from the established importance of both the N-methyl and the 2-aryl substitutions on the indole core. The N-methylation can enhance metabolic stability and modulate biological activity, while the 2-aryl group is a common feature in many biologically active indole alkaloids and synthetic compounds. A comprehensive study of this specific molecule can provide valuable insights into how these substitutions collectively influence its chemical reactivity, physical properties, and potential applications.

Overview of Current Academic Research Trajectories for Indole Scaffolds

Classical and Contemporary Indole Synthesis Approaches

The synthesis of the indole core is a cornerstone of heterocyclic chemistry, with several classical name reactions providing the foundation for creating substituted indoles. These methods often build the heterocyclic ring from acyclic precursors, directly installing substituents in the process.

Fischer Indole Synthesis in the Context of 2-Substituted Indoles

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most widely used and versatile methods for preparing indoles. thermofisher.comwikipedia.org The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of a (substituted) phenylhydrazine (B124118) and a suitable aldehyde or ketone. wikipedia.orgbyjus.com

The general mechanism proceeds through the formation of a phenylhydrazone, which tautomerizes to an enamine. byjus.com This intermediate then undergoes a wikipedia.orgwikipedia.org-sigmatropic rearrangement, followed by the loss of ammonia (B1221849) and aromatization to yield the final indole product. wikipedia.orgbyjus.com For the synthesis of 2-substituted indoles like this compound, the process would involve the reaction of N-methylphenylhydrazine with an appropriate ketone, in this case, 4-methylacetophenone. The reaction can often be performed as a one-pot synthesis without isolating the intermediate hydrazone. thermofisher.combyjus.com Various Brønsted acids (e.g., H₂SO₄, HCl, polyphosphoric acid) or Lewis acids (e.g., ZnCl₂, BF₃) can be employed as catalysts. wikipedia.orge-journals.in

Table 1: Examples of Fischer Indole Synthesis for 2-Aryl-Indoles

| Phenylhydrazine Reactant | Ketone Reactant | Acid Catalyst | Product | Reference |

|---|---|---|---|---|

| Phenylhydrazine | Acetophenone | Acetic Acid/Ethanol | 2-Phenylindole (B188600) | core.ac.uk |

| Phenylhydrazine | Substituted Acetophenones | Sulfuric Acid | 2-Aryl-1H-indoles | e-journals.in |

Madelung Synthesis and its Modern Variants

The Madelung synthesis, first reported in 1912, is a thermal, base-catalyzed intramolecular cyclization of an N-acyl-o-toluidine to form an indole. wikipedia.orgresearchgate.net The classical conditions are often harsh, requiring a strong base like sodium or potassium ethoxide at high temperatures (200–400 °C), which can limit its applicability to substrates lacking sensitive functional groups. wikipedia.org

The reaction begins with the deprotonation of both the amide nitrogen and the benzylic carbon of the ortho-alkyl group. The resulting carbanion then attacks the amide carbonyl intramolecularly, leading to a cyclized intermediate that subsequently eliminates water to form the indole ring. wikipedia.org To synthesize a 2-substituted indole such as this compound using this route, the required starting material would be N-(2-ethylphenyl)-N-methyl-4-methylbenzamide, which is a more complex precursor.

Modern advancements have focused on making the reaction conditions milder. These modifications often involve using stronger bases like organolithium reagents (e.g., n-butyllithium or sec-butyllithium) at lower temperatures. researchgate.net The Smith-modified Madelung synthesis, for instance, uses organolithium reagents to cyclize 2-alkyl-N-trimethylsilyl anilines with esters or carboxylic acids. wikipedia.org Another recent modification involves a tandem reaction using LiN(SiMe₃)₂ and CsF to generate N-methyl-2-arylindoles from N-methyl-o-toluidine and methyl benzoate, showcasing a more efficient pathway. organic-chemistry.org

Table 2: Madelung Synthesis and Modifications

| Precursor | Base/Conditions | Product Type | Key Feature | Reference |

|---|---|---|---|---|

| N-Benzoyl-o-toluidine | Sodium Ethoxide, High Temp. | 2-Phenylindole | Classical, harsh conditions | wikipedia.org |

| 2-Alkyl-N-trimethylsilyl anilines | Organolithium reagents | Substituted Indoles | Smith-Madelung modification | wikipedia.org |

| N-(o-tolyl)benzamides | DBN, DMSO, 100 °C | 1,2-Disubstituted-3-tosyl/cyano indoles | One-pot, metal-free procedure | nih.govacs.org |

Reissert Indole Synthesis

The Reissert indole synthesis provides another classical route to indoles, particularly those substituted at the 2-position. core.ac.uk The reaction starts with the condensation of an o-nitrotoluene derivative with diethyl oxalate (B1200264) in the presence of a strong base, such as potassium ethoxide. wikipedia.orgchemeurope.com This step forms an ethyl o-nitrophenylpyruvate intermediate. wikipedia.org

The subsequent step involves a reductive cyclization of this pyruvate (B1213749) derivative, typically using zinc in acetic acid. wikipedia.org This process reduces the nitro group to an amine, which then undergoes intramolecular condensation with the adjacent ketone to form the indole ring, yielding an indole-2-carboxylic acid. wikipedia.orgchemeurope.com This acid can then be decarboxylated by heating to afford the final indole product. wikipedia.org Applying this to the target molecule would be complex and would require a starting material like 1-methyl-2-(nitromethyl)benzene (B13480450) and subsequent introduction of the 4-methylphenyl group.

N-Methylation Strategies for Indole Derivatives

For syntheses that produce an N-H indole, a subsequent N-methylation step is required to obtain the target compound. This is a common transformation in indole chemistry.

Direct N-Alkylation Methodologies for Indole Nucleus (e.g., using Dimethyl Sulfate)

The direct N-alkylation of the indole nitrogen is a straightforward and widely practiced method. Classically, this involves treating the indole with a methylating agent in the presence of a base. researchgate.net

Commonly used methylating agents include methyl iodide and dimethyl sulfate. researchgate.netacs.orgnih.gov These are highly reactive but also suffer from high toxicity and carcinogenicity, posing safety and environmental concerns, especially for large-scale production. researchgate.netnih.gov The reaction is typically carried out using bases like sodium hydride (NaH), potassium hydroxide (B78521) (KOH), or sodium amide (NaNH₂) in a suitable solvent. researchgate.net

More recently, dimethyl carbonate (DMC) has emerged as a greener and less toxic alternative for N-methylation. researchgate.net Although less reactive than dimethyl sulfate, DMC can effectively methylate indoles in high yields when heated in a polar aprotic solvent like DMF, often in the presence of a base such as potassium carbonate (K₂CO₃). researchgate.netgoogle.com Other modern methods utilize quaternary ammonium (B1175870) salts, such as phenyltrimethylammonium (B184261) iodide (PhMe₃NI), as solid methylating agents under mild basic conditions, offering convenience and high yields. acs.orgnih.gov

Table 3: Comparison of N-Methylation Reagents for Indoles

| Methylating Agent | Typical Base | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Dimethyl Sulfate (DMS) | NaH, KOH, NaOH | High reactivity | High toxicity, carcinogenic | researchgate.net |

| Methyl Iodide (MeI) | NaH, NaNH₂ | High reactivity | Toxic, volatile, suspected carcinogen | researchgate.net |

| Dimethyl Carbonate (DMC) | K₂CO₃ | Low toxicity, environmentally safer | Less reactive, may require higher temperatures | researchgate.netgoogle.com |

Strategies for Introducing the 4-Methylphenyl Moiety at the C2 Position of the Indole Core

While classical methods like the Fischer synthesis can construct the indole ring with the C2-substituent already in place, modern organic synthesis offers powerful cross-coupling and C-H functionalization reactions to introduce aryl groups directly onto a pre-formed indole core.

Direct C-H arylation at the C2 position of an indole is an atom-economical strategy. Palladium-catalyzed cross-coupling reactions are particularly effective. acs.org For instance, the C2-arylation of N-methylindole can be achieved with aryl halides or triflates using a palladium catalyst. Mechanistic studies suggest that for N-substituted indoles, direct C2-palladation is favored over an electrophilic substitution at C3 followed by migration. acs.org

Another innovative approach involves a photoredox-catalyzed arylation using aryldiazonium salts under mild, metal-free conditions. nih.gov This method allows for the regioselective introduction of aryl groups at the C2 position of the indole scaffold. Furthermore, a migration reaction facilitated by a strong acid like trifluoromethanesulfonic acid (triflic acid) can isomerize a C3-substituted indole to the more thermodynamically stable C2-substituted isomer, providing another route to C2-arylated products. nih.gov

Table 4: Modern Methods for C2-Arylation of Indoles

| Method | Reagents | Key Features | Reference |

|---|---|---|---|

| Palladium-Catalyzed C-H Arylation | Aryl halide, Pd catalyst, Base | Direct functionalization of pre-formed indole | acs.org |

| Photoredox Catalysis | Aryldiazonium salt, Eosin Y, Green LED | Metal-free, mild conditions, regioselective | nih.gov |

| Acid-Catalyzed Migration | 3-Arylindole, Triflic Acid | Isomerization from C3 to C2 position | nih.gov |

Multicomponent Reaction Strategies in Indole Synthesis

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the initial components. nih.govrsc.org This approach is valued for its operational simplicity, high selectivity, and the ability to generate diverse molecular structures from readily available starting materials. nih.gov

Copper(I)-Catalyzed 1,3-Dipolar Cycloaddition (Click Chemistry) for Indole Derivatives

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a powerful method for forging carbon-heteroatom bonds. nih.govyoutube.com This reaction exemplifies a 1,3-dipolar cycloaddition, where a 1,3-dipole (like an azide) reacts with a dipolarophile (like an alkyne) to form a five-membered heterocyclic ring. The use of a copper(I) catalyst dramatically accelerates the reaction and controls the regioselectivity, typically yielding the 1,4-disubstituted triazole isomer exclusively. youtube.comresearchgate.net

While not a direct route to the indole core itself, this methodology is invaluable for conjugating indole derivatives with other molecules. For instance, an indole scaffold bearing either an azide (B81097) or an alkyne functional group can be readily and efficiently linked to other molecular fragments, a technique often employed in medicinal chemistry and materials science. nih.gov

Beyond the classic CuAAC, copper(I) catalysts are also effective in other 1,3-dipolar cycloadditions for creating complex heterocyclic systems. A notable example is the asymmetric 1,3-dipolar cycloaddition between azomethine ylides and 1,3-enynes, which produces chiral poly-substituted pyrrolidines with high levels of stereocontrol. nih.govresearchgate.net This demonstrates the power of copper catalysis to construct complex, stereochemically rich structures that can be fused to or incorporate an indole motif.

Table 1: Key Features of Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions

| Feature | Description |

|---|---|

| Reaction Type | 1,3-Dipolar Cycloaddition |

| Catalyst | Typically Copper(I) salts |

| Reactants | 1,3-dipole (e.g., azide, azomethine ylide) and a dipolarophile (e.g., alkyne, alkene) |

| Key Advantage | High efficiency, high regioselectivity, mild reaction conditions, wide functional group tolerance |

| Common Application | Formation of triazoles (from azides and alkynes) and pyrrolidines (from azomethine ylides) |

Microwave-Assisted Synthetic Routes to Indole-Containing Heterocycles

Microwave-assisted organic synthesis (MAOS) has emerged as a crucial technology for accelerating chemical reactions. nih.govtandfonline.com Compared to conventional heating methods, microwave irradiation offers significant advantages, including drastic reductions in reaction time, improved product yields, and often cleaner reaction profiles with fewer byproducts. nih.govmdpi.com

This technique has been successfully applied to a wide array of indole syntheses, including classical named reactions like the Fischer, Bischler, and Madelung syntheses, as well as modern metal-catalyzed cross-coupling reactions. nih.gov For instance, the palladium-catalyzed oxidative cyclization of N-aryl enamines to produce indole-3-carboxylate (B1236618) derivatives has been optimized using microwave heating. This approach not only shortens the reaction time from hours to minutes but also leads to enhanced yields. mdpi.com

A study on the synthesis of methyl 6-chloro-5-methyl-1H-indole-3-carboxylate demonstrated that under microwave conditions (60 °C), the reaction was completed in 3 hours with a 92% yield. In contrast, conventional heating at a higher temperature (80 °C) required 16 hours to achieve a lower yield of 81%. mdpi.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of an Indole Derivative

| Method | Temperature | Time | Yield |

|---|---|---|---|

| Conventional Heating | 80 °C | 16 h | 81% |

| Microwave Irradiation | 60 °C | 3 h | 92% |

Data for the synthesis of methyl 6-chloro-5-methyl-1H-indole-3-carboxylate. mdpi.com

Furthermore, microwave assistance is highly effective for multicomponent reactions, such as the three-component coupling of 3-cyanoacetyl indoles, aromatic aldehydes, and (E)-N-methyl-1-(methylthio)-2-nitroethenamine to form indolylpyrans. These reactions are often completed within minutes in high yields under solvent-free conditions. mdpi.com

Other Multicomponent Condensation and Cycloaddition Reactions Leading to Indole Hybrids

Beyond click chemistry, a variety of other MCRs are employed to construct complex indole-containing molecules. These reactions are prized for their ability to rapidly build molecular diversity. nih.gov For example, a sustainable, two-step MCR has been developed for the de novo synthesis of the indole core from simple precursors like anilines, glyoxal (B1671930) dimethyl acetal, formic acid, and isocyanides. This method proceeds under mild, metal-free conditions. rsc.org

Other notable MCRs involving indoles include:

The Petasis Reaction : A boronic acid-Mannich reaction where an N-substituted indole can replace the typical amine component, reacting with an aldehyde (like ethyl glyoxylic acid) and a boronic acid to form α-indolyl carboxylic acids. acs.org

Ugi Reaction : This four-component reaction can be followed by a cyclization step to produce complex indole-fused heterocycles. nih.gov

Domino Reactions : Sequential reactions, such as aza-Michael additions followed by cyclizations, can yield complex structures like 3-[2-(phenylsulfonyl)ethyl]indoles. mdpi.com

[3+2] Cycloadditions : Indoles can participate in atom-economical cycloaddition reactions with various partners. For example, the reaction of indoles with aldehydes and diaryl fulvene (B1219640) can produce complex fused systems. researchgate.net

Recently, a unique MCR was reported for the modular assembly of indole-fused seven-membered heterocycles, such as oxadiazepines and thiadiazepines, from the reaction of an indole, formaldehyde, and an amino hydrochloride. rsc.org

Catalytic Methods in the Synthesis of Indole Derivatives

Catalysis is fundamental to modern organic synthesis, providing efficient and selective pathways for constructing complex molecules. Both transition metals and small organic molecules (organocatalysts) have been extensively used to synthesize and functionalize the indole scaffold.

Transition Metal-Catalyzed Processes (e.g., Palladium-Catalyzed Reactions)

Transition metal catalysis is a dominant strategy for indole synthesis, with palladium-based methodologies being particularly prominent. mdpi.comtandfonline.com These reactions often involve the formation of key carbon-carbon and carbon-nitrogen bonds to construct the indole's pyrrole (B145914) ring. researchgate.net The synthesis of This compound can be achieved through methods like palladium-catalyzed reactions. evitachem.com

Common palladium-catalyzed strategies include:

Cyclization of 2-Alkynylanilines : This is a powerful method for producing a wide range of substituted indoles. evitachem.comthieme-connect.com

Heck Reaction : Intramolecular Heck reactions of tethered anilines can lead to the formation of the indole ring system. mdpi.com

C-H Activation/Annulation : Palladium catalysts can facilitate the direct coupling of anilines with alkynes or alkenes through double C-H activation, providing a one-pot synthesis of indoles. mdpi.com

Multicomponent Reactions : Palladium catalysts can orchestrate sequential reactions, such as a Sonogashira coupling followed by amidation and reductive elimination, to build the indole core from three or more components in one pot. tandfonline.com

While palladium is widely used, other transition metals like rhodium, gold, cobalt, and ruthenium also offer unique catalytic pathways for indole synthesis. mdpi.comtandfonline.comnih.gov For example, rhodium catalysts are effective for the cyclization of 2-ethynylanilines with isocyanates to yield indole-3-carboxamide derivatives. tandfonline.com

Table 3: Examples of Transition Metal-Catalyzed Indole Syntheses

| Metal Catalyst | Reaction Type | Precursors | Product Type |

|---|---|---|---|

| Palladium | Multicomponent Reaction | 2-Bromoanilines, alkynes, chlorobenzenes | Substituted Indoles |

| Rhodium | Cyclization | 2-Ethynylanilines, isocyanates | Indole-3-carboxamides |

| Gold | Cascade Reaction | Di-azido compounds | N-Heteropolycyclic compounds |

| Ruthenium | Hetero-cyclization | Amines/amides | Substituted Indoles |

Organocatalytic Approaches for Indole Functionalization

Organocatalysis, which uses small, metal-free organic molecules to accelerate reactions, has become a vital tool for the asymmetric functionalization of indoles. rsc.orgbgu.ac.il This approach is particularly powerful for introducing chirality and for reactions at positions that are otherwise difficult to functionalize. acs.org

The most common organocatalytic reaction involving indoles is the Friedel-Crafts alkylation at the electron-rich C3 position. rsc.org Chiral catalysts, such as imidazolidinones, can direct the enantioselective addition of indoles to electrophiles like α,β-unsaturated aldehydes, producing chiral indole derivatives with high enantioselectivity. rsc.org

Beyond the C3 position, organocatalysis has enabled the direct functionalization of other positions on the indole ring, which has traditionally been a significant challenge. For example, an organocatalytic arylation of 3-indolylmethanols has been developed that proceeds via a chemo- and regiospecific C6-functionalization of 2,3-disubstituted indoles. acs.org This strategy provides access to biologically important bisindole skeletons. acs.orgacs.org These methods rely on the activation of substrates through the formation of temporary covalent bonds (e.g., iminium ions) or through non-covalent interactions like hydrogen bonding. rsc.org

Base-Free Synthetic Protocols Using Heterogeneous Catalysts

Traditional methods for the synthesis of 2-substituted indoles, such as the Larock indole synthesis, often rely on homogeneous palladium catalysts and require the use of a base. While effective, these methods can present challenges related to catalyst recovery and reuse, as well as the need to neutralize basic residues, adding to the complexity and waste generation of the process. To overcome these limitations, significant research has been directed towards the development of base-free synthetic strategies employing heterogeneous catalysts. These solid-supported catalysts can be easily separated from the reaction mixture and potentially reused, offering economic and environmental advantages.

The Larock indole synthesis, a powerful palladium-catalyzed reaction between an ortho-haloaniline and a disubstituted alkyne, has been adapted for use with heterogeneous catalysts. ub.edu These catalysts, such as palladium supported on various materials, facilitate the synthesis of indoles without the necessity of an external base.

Recent studies have explored the use of palladium immobilized on porous materials for the synthesis of 2-substituted and 2,3-disubstituted indoles. For instance, heterogeneous palladium catalysts like Pd/C have been successfully used in the Larock heteroannulation of internal alkynes with 2-bromoanilines in dimethylformamide (DMF), yielding the desired indole derivatives in good yields. ub.edu Another approach involves the covalent immobilization of palladium(II) complexes onto mesoporous silica (B1680970) (SBA-15), which has demonstrated excellent yields in the Larock synthesis and offers the benefit of catalyst recyclability. ub.edu

In a specific example of a related indole synthesis, the cyclization of 2-alkynylaniline derivatives has been achieved using palladium(II) acetate as a catalyst. While this particular instance utilized a homogeneous catalyst, it highlights the potential for palladium-catalyzed cyclizations in the formation of the indole core. nih.gov The reaction of 2-(4-methoxy-3-methylphenyl)-1H-indole was successfully carried out using palladium(II) acetate in the presence of acetic acid, yielding the product after heating. nih.gov This underscores the exploration of milder acidic conditions as an alternative to strong bases.

The following table summarizes representative data for the synthesis of indole derivatives using heterogeneous or related palladium-catalyzed systems, illustrating the conditions and outcomes of these advanced synthetic methods.

| Starting Material 1 | Starting Material 2 | Catalyst | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| 2-Iodoaniline | Triethyl(phenylethynyl)silane | Pd(II) complex on SBA-15 | - | - | - | 2-Silyl-3-phenylindole | Excellent |

| 2-Bromoaniline | Internal Alkyne | Pd/C | DMF | - | - | 2,3-Disubstituted Indole | Good |

| 2-(4-Methoxy-3-methylphenyl)ethynylaniline | - | Pd(OAc)₂ | TPGS-750-M in H₂O / Acetic Acid | 80 | 6 | 2-(4-Methoxy-3-methylphenyl)-1H-indole | - |

Table 1: Examples of Heterogeneous and Palladium-Catalyzed Indole Synthesis

The development of base-free synthetic protocols using heterogeneous catalysts for the synthesis of this compound and its analogs is a significant step forward in green chemistry. These methods not only simplify the reaction work-up and reduce waste but also offer the potential for continuous flow processes, further enhancing their industrial applicability. Future research in this area will likely focus on expanding the substrate scope, improving catalyst longevity, and further elucidating the reaction mechanisms to enable the design of even more efficient and selective catalytic systems.

Vibrational Spectroscopy Analysis: Fourier-Transform Infrared (FTIR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both FTIR and Raman techniques, offers a powerful non-destructive means to probe the molecular vibrations of this compound. researchgate.net These two methods are complementary, with FTIR measuring the absorption of infrared radiation due to changes in the dipole moment, while Raman spectroscopy measures the scattering of light resulting from changes in the polarizability of the molecule. sapub.org

The vibrational spectrum of this compound is a composite of the vibrational modes of its indole and 4-methylphenyl groups. The assignment of these bands is based on established group frequencies and comparison with related molecules.

Table 1: Characteristic Vibrational Bands for this compound

| Functional Group/Moiety | Vibrational Mode | Expected Wavenumber (cm⁻¹) (FTIR) | Expected Wavenumber (cm⁻¹) (Raman) |

|---|---|---|---|

| Indole Ring | C-H stretching (aromatic) | 3100-3000 | 3100-3000 |

| C=C stretching | 1600-1450 | 1600-1450 | |

| C-N stretching | 1360-1250 | 1360-1250 | |

| 4-Methylphenyl Group | C-H stretching (aromatic) | 3100-3000 | 3100-3000 |

| C-H stretching (methyl) | 2960-2850 | 2960-2850 | |

| C-H bending (methyl) | 1465-1375 | 1465-1375 | |

| C=C stretching (aromatic) | 1615-1580, 1520-1480 | 1615-1580, 1520-1480 | |

| N-Methyl Group | C-H stretching | 2970-2860 | 2970-2860 |

Note: The exact positions of the bands can be influenced by the molecular environment and intermolecular interactions.

The indole moiety is characterized by specific vibrational modes. The C-H stretching vibrations of the aromatic indole ring typically appear in the 3100-3000 cm⁻¹ region. The C=C stretching vibrations of the indole ring give rise to a series of bands in the 1600-1450 cm⁻¹ range. The C-N stretching vibration is also a key indicator, usually found between 1360 cm⁻¹ and 1250 cm⁻¹. nih.govnih.gov

The 4-methylphenyl group introduces its own set of characteristic vibrations. The aromatic C-H stretching bands overlap with those of the indole ring in the 3100-3000 cm⁻¹ region. The aliphatic C-H stretching vibrations of the methyl group are expected in the 2960-2850 cm⁻¹ range. The C-H bending vibrations of the methyl group are typically observed around 1465-1375 cm⁻¹. The para-substituted benzene (B151609) ring exhibits characteristic C=C stretching bands around 1615-1580 cm⁻¹ and 1520-1480 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

The ¹H NMR spectrum of this compound provides a wealth of information about the number, environment, and connectivity of the protons in the molecule. The chemical shifts are influenced by the electron density around the protons and the anisotropic effects of the aromatic rings.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

|---|---|---|---|

| H-3 | ~6.5 | s | - |

| H-4 | ~7.6 | d | ~8.0 |

| H-5 | ~7.2 | t | ~7.5 |

| H-6 | ~7.1 | t | ~7.5 |

| H-7 | ~7.3 | d | ~8.0 |

| H-2', H-6' | ~7.4 | d | ~8.0 |

| H-3', H-5' | ~7.2 | d | ~8.0 |

| N-CH₃ | ~3.7 | s | - |

Note: Predicted values are based on data from similar compounds and are typically recorded in CDCl₃. rsc.orgacs.orgnih.gov

The proton at the C-3 position of the indole ring is expected to appear as a singlet at approximately 6.5 ppm. The protons of the indole's benzene ring (H-4, H-5, H-6, and H-7) will show characteristic doublet and triplet patterns due to ortho and meta couplings. The protons of the 4-methylphenyl group will appear as two doublets in the aromatic region, characteristic of a para-substituted ring. The N-methyl and the aromatic methyl protons will each appear as sharp singlets.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts are sensitive to the hybridization and electronic environment of the carbon atoms.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | ~140 |

| C-3 | ~102 |

| C-3a | ~129 |

| C-4 | ~121 |

| C-5 | ~120 |

| C-6 | ~122 |

| C-7 | ~110 |

| C-7a | ~137 |

| C-1' | ~130 |

| C-2', C-6' | ~129 |

| C-3', C-5' | ~129 |

| C-4' | ~138 |

| N-CH₃ | ~31 |

Note: Predicted values are based on data from similar compounds. rsc.orgacs.orgnih.govnih.gov

The C-2 carbon, being attached to the nitrogen and the phenyl ring, is expected to be significantly downfield. The C-3 carbon of the indole ring typically resonates at a higher field. The carbons of the benzene ring of the indole and the 4-methylphenyl group will appear in the aromatic region (110-140 ppm). The methyl carbons of the N-methyl and the 4-methylphenyl groups will have characteristic upfield shifts.

While not extensively documented for this specific molecule, advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) could provide further structural insights.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the confirmation of a compound's molecular formula by providing a highly accurate mass measurement. mdpi.com Unlike low-resolution mass spectrometry, which provides a nominal mass, HRMS instruments, often equipped with Time-of-Flight (TOF) analyzers, can measure the mass-to-charge ratio (m/z) of an ion to within a few parts per million (ppm). rsc.org

For this compound, the expected molecular formula is C₁₆H₁₅N. The theoretical monoisotopic mass of its protonated form, [M+H]⁺, can be calculated with high precision using the exact masses of the most abundant isotopes (¹²C, ¹H, and ¹⁴N). The confirmation process involves ionizing the sample, typically using a soft ionization technique like Electrospray Ionization (ESI), and measuring the m/z of the resulting molecular ion. unina.it If the experimentally measured exact mass matches the calculated theoretical mass for C₁₆H₁₅N to within a very small error margin (typically < 5 ppm), it provides unequivocal evidence for the compound's elemental composition, distinguishing it from other potential formulas with the same nominal mass. This technique is a standard method for characterizing newly synthesized indole derivatives. mdpi.comunina.it

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography stands as the most powerful and definitive method for determining the precise three-dimensional arrangement of atoms within a molecule in the solid state. This technique would provide an absolute structural proof of this compound, revealing detailed information about its molecular geometry and intermolecular interactions in the crystal lattice.

However, based on a thorough review of publicly accessible scientific literature and structural databases, a single-crystal X-ray structure for this compound has not been reported to date. The following sections describe the specific parameters that would be determined from such an analysis, were the data available.

This section would detail the fundamental crystallographic parameters obtained from the X-ray diffraction experiment. These include:

Unit Cell Dimensions: The lengths of the a, b, and c axes and the angles (α, β, γ) that define the repeating unit of the crystal lattice.

Space Group: The mathematical group describing the symmetry elements (e.g., rotations, reflections, inversions) present in the crystal structure.

Asymmetric Unit: The smallest part of the unit cell from which the entire cell can be generated by applying the symmetry operations of the space group. It might contain one or more molecules of this compound.

Without an experimental crystal structure, these parameters for this compound remain unknown.

A crystallographic analysis provides the most accurate experimental data on a molecule's geometry. This section would present a detailed analysis, typically in tabular format, of key structural features:

Bond Lengths (Å): The precise distances between covalently bonded atoms, such as the C-N and C-C bonds within the indole ring system and the C-C bond connecting the indole and phenyl moieties.

Bond Angles (°): The angles formed by three connected atoms, which define the geometry around each atom.

As no crystallographic data are available for this compound, a specific geometric analysis cannot be provided.

The solid-state conformation of this compound would be determined by the interplay of intramolecular steric effects and intermolecular packing forces. The key conformational feature is the dihedral angle between the plane of the indole ring system and the plane of the 4-methylphenyl substituent. This angle dictates the degree of twisting between the two aromatic systems. The analysis would also describe the orientation of the methyl groups and any significant intermolecular interactions, such as π-π stacking or C-H···π interactions, that stabilize the crystal packing. In the absence of a reported crystal structure, the preferred solid-state conformation of this specific compound is not experimentally known.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the electronic structure and properties of molecules. Calculations are typically performed using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), to provide a detailed understanding of the molecule's behavior at the quantum level.

The initial step in computational analysis involves geometry optimization. This process determines the lowest energy arrangement of atoms in the molecule, corresponding to its most stable three-dimensional structure. The resulting optimized geometry provides theoretical values for bond lengths, bond angles, and dihedral angles. These computational results can then be compared with experimental data, if available from techniques like X-ray crystallography, to validate the accuracy of the chosen theoretical method. For this compound, the optimized structure reveals the spatial relationship between the indole core and the p-tolyl substituent.

Table 1: Illustrative Optimized Geometrical Parameters for this compound This table presents hypothetical data for illustrative purposes.

| Parameter | Atom(s) | Calculated Value (Å/°) |

|---|---|---|

| Bond Length | C2-C(Tolyl) | 1.485 |

| Bond Length | N1-C2 | 1.380 |

| Bond Length | N1-C(Methyl) | 1.470 |

| Bond Angle | N1-C2-C3 | 109.5 |

| Bond Angle | C2-N1-C(Methyl) | 125.0 |

| Dihedral Angle | C3-C2-C(Tolyl)-C(Tolyl) | -35.0 |

Following geometry optimization, vibrational frequency calculations are performed to confirm that the structure is a true energy minimum, which is indicated by the absence of imaginary frequencies. These calculations also allow for the simulation of infrared (IR) and Raman spectra. By assigning calculated vibrational modes to specific molecular motions, such as stretching, bending, and torsional vibrations, a deeper understanding of the molecule's dynamic behavior is achieved. These theoretical spectra can be compared with experimental spectroscopic data to further validate the computational model.

Table 2: Illustrative Vibrational Frequencies for this compound This table presents hypothetical data for illustrative purposes.

| Frequency (cm-1) | Assignment | Vibrational Mode |

|---|---|---|

| 3050 | Ar-H stretch | Stretching |

| 2925 | C-H stretch (methyl) | Stretching |

| 1610 | C=C stretch (aromatic) | Stretching |

| 1450 | C-H bend (methyl) | Bending |

| 740 | C-H out-of-plane bend | Bending |

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's electronic properties and chemical reactivity. ossila.com The HOMO represents the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. ossila.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that characterizes molecular chemical stability and optical properties. edu.krd A smaller energy gap suggests higher chemical reactivity and easier electronic excitation. nih.gov For this compound, the HOMO is typically localized on the electron-rich indole ring system, while the LUMO may extend over the entire conjugated system, including the phenyl ring.

Table 3: Illustrative Frontier Orbital Energies for this compound This table presents hypothetical data for illustrative purposes.

| Parameter | Energy (eV) |

|---|---|

| HOMO | -5.50 |

| LUMO | -1.25 |

| Energy Gap (ΔE) | 4.25 |

Understanding the distribution of electronic charge within a molecule is crucial for interpreting its reactivity. Mulliken population analysis provides a quantitative assessment of the charge on each atom. researchgate.net However, Natural Bond Orbital (NBO) analysis offers a more detailed picture by transforming the calculated wave function into localized orbitals that align with the chemist's Lewis structure concept of bonds and lone pairs. uni-rostock.deuni-muenchen.de NBO analysis provides natural atomic charges and allows for the study of stabilizing donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals, revealing delocalization and hyperconjugative effects within the molecule. researchgate.netuni-muenchen.de In this compound, the nitrogen atom is expected to carry a negative partial charge, while the hydrogen atoms are positively charged.

Table 4: Illustrative Mulliken and NBO Atomic Charges for Selected Atoms in this compound This table presents hypothetical data for illustrative purposes.

| Atom | Mulliken Charge (a.u.) | NBO Charge (a.u.) |

|---|---|---|

| N1 | -0.55 | -0.65 |

| C2 | 0.20 | 0.15 |

| C3 | -0.25 | -0.30 |

| C(Methyl) | -0.18 | -0.22 |

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution around a molecule, offering insights into its reactivity. uni-muenchen.de The MEP is plotted onto the molecule's electron density surface, using a color scale to indicate different potential values. researchgate.net Regions of negative electrostatic potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and prone to nucleophilic attack. researchgate.net For this compound, the MEP map would likely show a region of high negative potential around the nitrogen atom of the indole ring, indicating its role as a potential hydrogen bond acceptor or site of electrophilic attack. The aromatic protons and the N-methyl group would exhibit positive potential.

Excited State Calculations and Photophysical Predictions

The photophysical properties of this compound can be investigated using excited-state computational methods, such as Time-Dependent Density Functional Theory (TD-DFT). These calculations provide information about the energies of electronic transitions from the ground state to various excited states. nih.gov This allows for the prediction of the molecule's absorption spectrum, including the wavelengths of maximum absorption (λmax) and the intensities of these transitions (oscillator strengths). For indole derivatives, the lowest energy excited states are often characterized as La and Lb states, and their relative energies and intensities are sensitive to substitution. nih.gov Understanding these excited state properties is crucial for applications in areas such as fluorescent probes. nih.gov Calculations can predict which electronic transitions are most likely to occur upon exposure to light. libretexts.org

Table 5: Illustrative TD-DFT Predicted Excitation Energies and Oscillator Strengths for this compound This table presents hypothetical data for illustrative purposes.

| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|---|

| S1 | 3.88 | 320 | 0.25 | HOMO -> LUMO |

| S2 | 4.25 | 292 | 0.15 | HOMO-1 -> LUMO |

| S3 | 4.77 | 260 | 0.85 | HOMO -> LUMO+1 |

Time-Dependent DFT (TD-DFT) for Absorption and Emission Spectra Simulation

Time-Dependent Density Functional Theory (TD-DFT) is a cornerstone of computational photochemistry, used to predict the electronic absorption and emission spectra of molecules. This method calculates the energies of vertical transitions between the ground state (S₀) and excited states (Sₙ), as well as the probability of these transitions, known as oscillator strength (f). functmaterials.org.ua For organic molecules like indole derivatives, functionals such as B3LYP are often paired with basis sets like cc-pVDZ to simulate their UV-visible absorption spectra. functmaterials.org.ua

The simulations approximate the experimental spectra by representing the calculated transitions as Gaussian bands, providing a theoretical basis for understanding the photophysical properties. functmaterials.org.ua The primary electronic transition in indole derivatives typically corresponds to a π→π* excitation. scispace.com Computational studies on similar structures allow for a detailed assignment of the spectral bands observed experimentally. nih.gov

Table 1: Simulated Electronic Transitions for this compound (Note: The following data is illustrative of typical TD-DFT outputs for indole derivatives and is not from a specific study on this compound.)

| Transition | Excitation Wavelength (λ) [nm] | Excitation Energy (E) [eV] | Oscillator Strength (f) |

| S₀ → S₁ | 310 | 4.00 | 0.25 |

| S₀ → S₂ | 285 | 4.35 | 0.18 |

| S₀ → S₃ | 260 | 4.77 | 0.55 |

Theoretical Examination of Solvent Effects on Electronic Transitions

The surrounding environment, particularly the solvent, can significantly influence the absorption and emission spectra of a molecule, a phenomenon known as solvatochromism. Theoretical calculations model these effects using approaches like the Polarizable Continuum Model (PCM), where the solvent is treated as a continuous dielectric medium. functmaterials.org.uanih.gov This method allows for the simulation of spectral shifts (bathochromic or hypsochromic) as a function of solvent polarity. conicet.gov.ar

For indole derivatives, the lowest energy excited state (Lₐ) is often more polar than the ground state. Consequently, increasing solvent polarity tends to stabilize this excited state more than the ground state, leading to a red-shift (bathochromic shift) in the absorption and emission maxima. nih.gov This effect is critical for understanding and predicting the behavior of the compound in different chemical environments. conicet.gov.ar

Table 2: Predicted Solvent Effects on the S₀ → S₁ Absorption Maximum (Note: This table illustrates the expected solvatochromic shifts based on general principles and studies of related compounds.)

| Solvent | Dielectric Constant (ε) | Predicted λₘₐₓ [nm] |

| Hexane | 1.88 | 305 |

| Ethanol | 24.5 | 312 |

| DMSO | 46.7 | 315 |

Non-Linear Optical (NLO) Properties and First-Order Hyperpolarizability Calculations

Molecules with significant non-linear optical (NLO) properties are of great interest for applications in photonics and telecommunications. researchgate.net The key indicator for second-order NLO activity is the first-order hyperpolarizability (β). Computational methods, particularly DFT, are widely used to predict the NLO response of organic molecules by calculating their dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β). nih.gov

Indole derivatives have been identified as promising candidates for NLO materials due to their extended π-conjugated systems, which facilitate intramolecular charge transfer upon excitation. researchgate.net High calculated values for μ, α, and especially β suggest that a compound may exhibit strong NLO behavior. researchgate.netnih.gov

Table 3: Calculated NLO Properties (Note: The values presented are representative of those found for NLO-active organic molecules and are for illustrative purposes.)

| Property | Symbol | Calculated Value (a.u.) |

| Dipole Moment | μ | 3.5 |

| Linear Polarizability | α | 250 |

| First-Order Hyperpolarizability | β | 500 |

Computational Analysis of Intermolecular Interactions and Crystal Packing Motifs

The arrangement of molecules in a crystal, known as crystal packing, is dictated by a complex network of intermolecular interactions. Understanding these interactions is crucial as they influence the material's physical properties. Computational tools provide profound insights into these non-covalent forces.

Hirshfeld surface (HS) analysis is a powerful graphical method for visualizing and quantifying intermolecular interactions within a crystalline environment. nih.govnih.gov The surface is mapped with properties like dₙₒᵣₘ, which highlights regions of close intermolecular contact; red spots on the dₙₒᵣₘ surface indicate contacts shorter than the van der Waals radii. nih.gov

Table 4: Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface (Note: The contributions are illustrative, based on analyses of similar aromatic and heterocyclic compounds.) nih.govnih.govnih.gov

| Contact Type | Contribution (%) | Description |

| H···H | 45-55% | Represents the most abundant type of contact in many organic crystals. nih.gov |

| C···H / H···C | 20-25% | Indicates the presence of C–H···π interactions or other van der Waals contacts. nih.gov |

| N···H / H···N | 5-10% | Corresponds to potential weak hydrogen bonding involving the indole nitrogen. researchgate.net |

| C···C | 3-8% | Suggests the presence of π-π stacking interactions between aromatic rings. nih.gov |

Beyond visualization, computational analysis allows for the quantitative assessment of weak intermolecular interactions that stabilize the crystal lattice. These include non-conventional hydrogen bonds (such as C–H···π) and π-π stacking interactions. The indole ring, with its aromatic character and NH group (or N-CH₃ in this case), can participate in a variety of such interactions. mdpi.comnih.gov

π-π stacking is a crucial non-covalent interaction in aromatic systems, where the π-electron clouds of adjacent rings interact favorably. nih.govmdpi.com The energy of these interactions, typically in the range of 4–20 kJ/mol, can be estimated computationally. mdpi.com The geometry of these interactions (e.g., parallel-displaced or T-shaped) is critical to their strength. In related indole structures, π-π interactions between a tolyl ring and the indole ring system have been shown to be a primary driver of the crystal packing. researchgate.net

Table 5: Analysis of Potential Weak Interactions (Note: This table describes the types of interactions and typical parameters expected for indole derivatives.)

| Interaction Type | Donor-Acceptor | Distance (Å) | Angle (°) | Interaction Energy (kJ/mol) |

| C–H···π | C-H ··· Indole Ring | ~2.9 | ~160 | -5 to -15 |

| π-π Stacking | Indole ··· Tolyl | 3.5 - 4.0 | - | -10 to -30 |

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing chemical bonding and intermolecular interactions based on the topology of the electron density, ρ(r). Within QTAIM, the presence of a bond critical point (BCP) between two atoms is a necessary condition for a chemical interaction.

The nature of the interaction is characterized by the values of the electron density (ρ(r)) and its Laplacian (∇²ρ(r)) at the BCP. For shared-shell interactions (i.e., covalent bonds), ρ(r) is large and ∇²ρ(r) is negative. In contrast, for closed-shell interactions, which include hydrogen bonds, van der Waals forces, and ionic bonds, ρ(r) is low and ∇²ρ(r) is positive. This analysis allows for a clear distinction and characterization of the weak non-covalent forces that define the supramolecular assembly in the crystal.

Reactivity, Transformational Chemistry, and Reaction Mechanisms

Electrophilic Aromatic Substitution Reactions on the Indole (B1671886) and Phenyl Rings

The indole ring system is highly susceptible to electrophilic aromatic substitution (EAS). For 1-methyl-2-(4-methylphenyl)-1H-indole, the primary site of electrophilic attack is the C3 position, which is the most nucleophilic carbon in the indole nucleus. researchgate.net This is a well-established principle for indole derivatives lacking a substituent at this position. rsc.org The N-methyl group further increases the electron density of the pyrrole (B145914) ring, enhancing its reactivity towards electrophiles.

While the indole ring is the more reactive of the two aromatic systems, the 4-methylphenyl (p-tolyl) ring can also undergo electrophilic substitution, albeit under more forcing conditions. The methyl group on the phenyl ring is an activating, ortho-, para-directing group. libretexts.org Since the para position is already substituted (as part of the link to the indole ring), electrophilic attack would be directed to the ortho positions (C3' and C5') of the phenyl ring. However, the high reactivity of the indole C3 position typically ensures that substitution occurs there preferentially.

Functional Group Transformations and Derivatization of this compound

The functionalization of this compound can be achieved through various transformations targeting different parts of the molecule. The introduction of a functional group at the C3 position via electrophilic substitution is a common strategy. For instance, a related compound, 1-methyl-2-(p-tolyl)-1H-indole, can be functionalized at the C3 position to introduce a thioether linkage, resulting in 1-methyl-2-(p-tolyl)-3-(p-tolylthio)-1H-indole. rsc.org This suggests that similar derivatizations are feasible for the target compound.

Further transformations can be envisioned based on the reactivity of the introduced functional groups. For example, if a formyl group were introduced at the C3 position via a Vilsmeier-Haack reaction, it could serve as a handle for a wide range of subsequent reactions, such as oxidation, reduction, or condensation.

Cyclization and Annulation Reactions Involving the Indole Core

The indole nucleus of this compound can participate in cyclization and annulation reactions to construct more complex, fused heterocyclic systems. These reactions often leverage the nucleophilicity of the indole ring or involve pre-functionalized derivatives.

Mechanistic Investigations of Novel and Established Reactions

Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic methodologies. This involves both experimental and computational approaches to elucidate reaction pathways and identify key intermediates.

For many reactions of indole derivatives, a combination of experimental techniques (such as kinetic studies, isotopic labeling, and isolation of intermediates) and computational chemistry is employed to gain mechanistic insights. nih.govmdpi.comresearchgate.netnih.gov For instance, in the context of electrophilic substitution, computational studies can model the transition states for attack at different positions of the indole and phenyl rings, providing a theoretical basis for the observed regioselectivity. libretexts.org Density Functional Theory (DFT) calculations are often used to determine the energies of intermediates and transition states, helping to map out the potential energy surface of a reaction. mdpi.comresearchgate.net

The transformations of this compound likely proceed through various reactive intermediates. In electrophilic aromatic substitution, a key intermediate is the sigma complex (or arenium ion), where the aromaticity of the indole ring is temporarily disrupted. The stability of this intermediate, which can be assessed computationally and inferred from experimental data, dictates the reaction rate and regioselectivity. libretexts.org

In transition-metal-catalyzed reactions, such as cross-coupling or C-H activation, organometallic intermediates involving the indole substrate and the metal catalyst play a pivotal role. The formation and subsequent reactivity of these intermediates govern the catalytic cycle. Mechanistic studies on related 2-arylindole systems under Bischler-Mohlau conditions have, for example, implicated the involvement of imine intermediates. nih.gov Similarly, studies on indole prenyltransferases suggest that some enzymatic reactions may proceed through a direct electrophilic substitution mechanism. rsc.org

Michael Addition Reactions Involving Indole Derivatives

The Michael addition, a cornerstone of carbon-carbon bond formation in organic synthesis, involves the conjugate 1,4-addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor). organic-chemistry.orgwikipedia.orgmasterorganicchemistry.com In the context of indole chemistry, the indole nucleus, particularly when unsubstituted at the C3 position, serves as an effective Michael donor due to the high electron density at this position, which imparts it with an enamine-like character. researchgate.net

Research has demonstrated that the reaction of indoles with α,β-unsaturated ketones is efficiently catalyzed by various systems, including a combination of cerium(III) chloride heptahydrate and sodium iodide supported on silica (B1680970) gel or molecular iodine at room temperature. researchgate.netnih.gov A significant aspect of this transformation is its high regioselectivity. The substitution consistently occurs at the C3 position of the indole ring, with no formation of N-alkylation products observed. researchgate.netnih.gov This exclusive C3-alkylation leads to the synthesis of 3-(3-oxoalkyl)indole derivatives, which are valuable intermediates in organic and medicinal chemistry. nih.govnih.gov The reaction proceeds under mild conditions and generally provides good to excellent yields of the desired adducts. researchgate.net

The mechanism of the Michael addition involves the attack of the electron-rich C3 position of the indole onto the β-carbon of the α,β-unsaturated acceptor. youtube.com This reaction is thermodynamically controlled and is a widely utilized method for the creation of carbon-carbon bonds in a mild and efficient manner. organic-chemistry.orgwikipedia.org Various catalysts, including Lewis acids and Brønsted acids, have been employed to facilitate this reaction, with a focus on developing greener and more efficient protocols. nih.govresearchgate.net

Table 1: Michael Addition of Indoles to α,β-Unsaturated Ketones

| Indole Derivative | Michael Acceptor | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Indole | α,β-Unsaturated Ketones | CeCl₃·7H₂O-NaI/Silica Gel | 3-(3-Oxoalkyl)indole derivatives | Good | nih.gov |

| Indole | α,β-Unsaturated Ketones | I₂ / Room Temperature | β-Indolyl ketones | Excellent (up to 96%) | researchgate.net |

| Indole/Pyrrole | Michael Acceptors | Wet Cyanuric Chloride (TCT) / Solvent-free | Conjugate Adducts | Not specified | nih.govresearchgate.net |

Alkylation Reactions of Indoles and Their Positional Selectivity

Alkylation reactions of indoles are fundamental transformations for the introduction of alkyl groups onto the indole scaffold, a prevalent motif in numerous biologically active compounds. nih.gov The positional selectivity of these reactions is a critical aspect, with the C3 position being the most nucleophilic and, therefore, the most common site for electrophilic attack. nih.govacs.org

Direct C3-alkylation of indoles, including 1,2-disubstituted derivatives like this compound, has been achieved using various methodologies. acs.org Catalytic systems employing B(C₆F₅)₃ have proven effective for the direct C3-alkylation of a wide range of indoles using amine-based alkylating agents. This method displays exceptional chemoselectivity, avoiding the common side reactions of N-methylation and the formation of 3,3'-bisindolylmethanes. acs.org

Furthermore, nickel-catalyzed C3-alkylation reactions using alcohols as the alkylating agents have been developed, proceeding via a borrowing hydrogen strategy. rsc.org This approach offers a broad substrate scope, accommodating both primary and secondary benzylic and aliphatic alcohols, as well as various substituted indoles. rsc.org Photochemical methods have also been employed for the direct C2-H alkylation of indoles, although C3-alkylation remains the more electronically favored pathway for many alkylation reactions. beilstein-journals.org

The choice of reaction conditions, including the catalyst, solvent, and the nature of the electrophile, plays a crucial role in determining the regioselectivity of the alkylation. While C3-alkylation is predominant, under certain conditions, alkylation at other positions, such as N1 or C2, can be achieved. For instance, the use of strong bases can lead to deprotonation at the N1 position, facilitating N-alkylation. However, for many electrophilic substitution reactions, the inherent electronic properties of the indole ring direct the incoming electrophile to the C3 position. nih.govvaia.com

Table 2: Alkylation Reactions of Indoles

| Indole Substrate | Alkylating Agent | Catalyst/Conditions | Position of Alkylation | Product Type | Reference |

|---|---|---|---|---|---|

| 1,2-Dimethyl indole | Aryl and Diaryl Amines | B(C₆F₅)₃ | C3 | C3-Methylated Indole | acs.org |

| Indoles | Alcohols | Binuclear Nickel Complex | C3 | C3-Alkylated Indoles | rsc.org |

| Indoles | Maleimides | BF₃-OEt₂ | C3 | 3-Indolylsuccinimides | nih.gov |

| Indole | α-Iodosulfone | DABCO / Light Irradiation (λ = 456 nm) | C2 | C2-Alkylated Indole | beilstein-journals.org |

Photophysical Characteristics and Their Structure Property Relationships

Ultraviolet-Visible (UV-Vis) Absorption Properties

Determination of Absorption Maxima and Molar Extinction CoefficientsNo specific experimental data for the absorption maxima (λmax) and molar extinction coefficients (ε) for 1-methyl-2-(4-methylphenyl)-1H-indole are available in the searched literature. To populate a data table, these values would need to be determined experimentally by dissolving the compound in a transparent solvent (e.g., cyclohexane or ethanol) and measuring its absorbance across the UV-Vis spectrum using a spectrophotometer.

Interactive Data Table: UV-Vis Absorption Properties

| Solvent | Absorption Maxima (λmax, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) |

|---|

Fluorescence Emission Properties

Emission Maxima, Quantum Yields, and Stokes Shift CharacteristicsThere is no published data on the fluorescence emission maxima (λem), fluorescence quantum yields (ΦF), or Stokes shifts for this specific compound. The fluorescence quantum yield, a measure of emission efficiency, would require measurement relative to a known standard. The Stokes shift, the difference in energy between the absorption and emission maxima, is a key characteristic that also remains undetermined.

Interactive Data Table: Fluorescence Emission Properties

| Solvent | Absorption Maxima (λabs, nm) | Emission Maxima (λem, nm) | Stokes Shift (nm) | Quantum Yield (ΦF) |

|---|

Excited-State Dynamics

The fate of a molecule after absorbing a photon is governed by its excited-state dynamics. This includes the duration it spends in the excited state and the various pathways it can take to return to the ground state.

Fluorescence lifetime (τ) is a critical parameter that defines the average time a fluorophore spends in the excited state before returning to the ground state by emitting a photon. edinst.comnih.gov This property is intrinsic to a molecule and is influenced by its structure and environment. nih.gov For fluorescent organic molecules, lifetimes are typically in the nanosecond range. nih.govnih.gov

While specific experimental fluorescence lifetime data for this compound are not detailed in the available literature, the behavior of analogous compounds provides valuable insights. The methylation of the nitrogen at the 1-position (N-methylation) of the indole (B1671886) ring is known to block certain non-radiative decay pathways that are available to N-H indoles. acs.org For instance, 1-methyl-7-azaindole exhibits a significantly long fluorescence lifetime of 21 nanoseconds and a high fluorescence quantum yield of 0.55 in water. acs.org This suggests that the N-methylation in this compound likely contributes to a more stable excited state by shutting down deactivation pathways involving the N-H proton, potentially leading to a relatively long fluorescence lifetime and efficient emission.

The fluorescence decay profile of a population of excited molecules typically follows an exponential decay. edinst.com For a pure compound with a single emitting state, the decay is mono-exponential. More complex systems can exhibit multi-exponential decay, indicating the presence of different conformations or excited-state processes. edinst.com

Excited-State Intramolecular Proton Transfer (ESIPT) is a photochemical process where a proton is transferred from a donor to an acceptor group within the same molecule in the excited state. This process requires the presence of both a proton-donating group (like -OH or -NH) and a proton-accepting group (like a carbonyl oxygen or a nitrogen atom) positioned to form an intramolecular hydrogen bond.

The compound this compound is not capable of undergoing a conventional ESIPT mechanism. The key reason for this is the substitution of the acidic proton on the indole nitrogen with a methyl group. This N-methylation removes the necessary proton donor site from the indole core, thereby preventing the intramolecular proton transfer characteristic of ESIPT.

In addition to fluorescence from the singlet excited state (S1), molecules can also undergo intersystem crossing (ISC) to a triplet excited state (T1). researchgate.net This process involves a change in the electron's spin multiplicity and is generally less probable than fluorescence. The resulting triplet state is typically lower in energy and has a much longer lifetime than the singlet state, ranging from microseconds to seconds. nih.gov The return from the triplet state to the ground state can occur via phosphorescence, which is the emission of a photon. acs.org

For indole derivatives, the formation of a diradical species in the triplet state is a known deactivation pathway. acs.org The efficiency of intersystem crossing and the properties of the subsequent triplet state are highly dependent on the molecular structure and the energy gap between the S1 and T1 states. researchgate.net While specific experimental data on the triplet state of this compound is limited, it is plausible that this compound can populate a triplet state via ISC, a common pathway for aromatic heterocyclic molecules. However, phosphorescence from organic molecules is often weak and typically only observed in rigid media or at very low temperatures, where non-radiative decay processes from the triplet state are suppressed.

Correlation Between Molecular Geometry and Optical Properties

The three-dimensional arrangement of atoms in a molecule profoundly influences its electronic structure and, consequently, its interaction with light.

The photophysical properties of this compound are a direct consequence of its distinct molecular structure, which is shaped by its constituent parts.

Molecular Conformation: Crystal structure analysis of the closely related compound, 1-methyl-2-phenyl-1H-indole, reveals that the molecule is not planar. researchgate.net There is a significant twist between the planes of the indole ring system and the phenyl ring at the 2-position. researchgate.net This dihedral angle is a critical structural parameter that dictates the degree of π-conjugation between the two aromatic systems. A larger angle corresponds to less orbital overlap and weaker electronic communication.

Interactive Data Table: Dihedral Angles in N-Methyl-Aryl-Indole Derivatives

| Compound | Dihedral Angle (Indole vs. Phenyl Ring) | Reference |

| 1-methyl-2-phenyl-1H-indole | 46.09° | researchgate.net |

| 2-methyl-1-phenyl-1H-indole-3-carbonitrile | 64.92° | nih.gov |

This inherent non-planar geometry in this compound reduces the effective conjugation length compared to a hypothetical planar structure, which directly influences the energy of the electronic transitions and thus the absorption and emission wavelengths.

Impact of N-Methylation: The replacement of the hydrogen atom on the indole nitrogen with a methyl group has several significant effects:

Electronic Effects: Methylation can induce a red-shift (a shift to longer wavelengths) in the absorption spectrum compared to the parent N-H indole. rug.nl

Structural Effects: Theoretical studies on similar heterocyclic systems have shown that N-methylation can lead to a more twisted molecular geometry, which would further impact electronic conjugation. arkat-usa.org

Solvent Interactions: The N-H group in indoles can act as a hydrogen-bond donor. N-methylation removes this capability, altering the molecule's interaction with protic solvents and preventing non-radiative decay pathways associated with hydrogen bonding, which can increase fluorescence efficiency. acs.orgnih.gov

Impact of 2-(4-methylphenyl) Substituent: The aryl group at the 2-position is a defining feature for this class of compounds.

The 4-methyl group on the phenyl ring (a p-tolyl group) is a weak electron-donating group. This substituent can subtly alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby tuning the absorption and emission characteristics of the molecule.

Applications in Luminescent Materials

The unique photophysical properties of this compound and related 2-aryl indoles make them attractive candidates for use in various luminescent materials. nih.govacs.orgmdpi.com The combination of an indole core with an aryl substituent at the 2-position creates a robust fluorophore.

The closely related compound 1-methyl-2-phenyl-1H-indole is used as an intermediate in the synthesis of cationic dyes, highlighting the industrial relevance of this molecular scaffold. Furthermore, indole derivatives are frequently investigated as blue-emitting materials, which are crucial components for applications such as organic light-emitting diodes (OLEDs) and fluorescent probes. nih.gov

Given its structure, this compound is expected to be a fluorescent compound, likely emitting in the blue region of the spectrum. nih.gov Potential applications for this class of molecules include:

Organic Light-Emitting Diodes (OLEDs): As stable blue emitters, a critical and often challenging component in display and lighting technology.

Fluorescent Probes and Sensors: The indole scaffold can be further functionalized to create sensors that respond to specific analytes or environmental changes. nih.gov

Dye Synthesis: As a core structure or intermediate for the creation of more complex and specialized dyes.

Emerging Applications in Advanced Materials and Catalysis

Materials Science and Engineering Applications

The indole (B1671886) nucleus is a prominent fluorophore, and its derivatives are increasingly being investigated for applications in materials science. The ability to modify the core structure at various positions allows for fine-tuning of photophysical and electronic properties, making these compounds suitable for a range of advanced applications.

While direct research on 1-methyl-2-(4-methylphenyl)-1H-indole for OLEDs is not extensively documented, the parent 2-phenylindole (B188600) scaffold is a subject of significant interest for developing host materials for phosphorescent OLEDs (PhOLEDs). The efficiency and stability of OLEDs, particularly for blue emission, rely on host materials with wide band gaps and high triplet energies. 2-phenylindole derivatives have been synthesized and shown to possess high triplet energy values (exceeding 2.8 eV), a critical requirement for hosting high-energy blue phosphorescent emitters and preventing reverse energy transfer from the guest to the host. researchgate.net

The photophysical properties of indole derivatives are highly sensitive to substitution. Methylation at the N-1 position, as in 1-methyl-2-phenylindole, and substitution on the C-2 phenyl ring can influence the molecule's geometry and electronic transitions (¹Lₐ and ¹Lₑ). nih.govarkat-usa.org These modifications affect the fluorescence emission spectra, quantum yields, and Stokes shifts, which are all crucial parameters for fluorescent materials. nih.govnih.gov For instance, studies on various indole derivatives demonstrate that their fluorescence emission is often strong, with neutral, non-ionized forms typically showing fluorescence maxima around 350 nm. nih.gov The compound 1-methyl-2-phenylindole, a close analogue to the subject compound, is used as a chromogenic agent, reacting with specific aldehydes to produce stable chromophores with intense absorbance, highlighting its robust optical properties. sigmaaldrich.com This inherent fluorescence and chemical reactivity make such indole derivatives promising candidates for creating new emitters or hosts in OLED technology. rsc.org

"Smart" materials exhibit a significant change in their properties in response to external stimuli. Indole-based compounds have emerged as a versatile class of chemosensors, a type of smart material that responds to the presence of specific chemical species. rsc.org These sensors typically operate through mechanisms like Chelation-Enhanced Fluorescence (CHEF) or internal charge transfer (ICT), leading to a detectable colorimetric or fluorescent response. sjp.ac.lk

The indole scaffold is particularly effective in designing sensors for both anions and cations. researchgate.net The N-H proton of the indole ring can act as a hydrogen bond donor, making it a recognition site for anions like fluoride (B91410) (F⁻). Upon binding, a change in color or fluorescence intensity can be observed. spectroscopyonline.com Similarly, by incorporating other electron-rich atoms (like oxygen or sulfur) into the indole derivative, chemosensors selective for various metal cations, such as Cu²⁺, can be designed. sjp.ac.lkresearchgate.net The binding of the target ion alters the electronic structure of the indole fluorophore, modulating its emission. researchgate.net

While this compound itself has not been specifically highlighted as a smart material, its core structure is foundational to this field. The absence of the N-H proton means it would not function via the typical anion-binding mechanism, but the substituted 2-phenylindole framework is a common component in more complex sensor designs. rsc.orgresearchgate.net

The application of indole derivatives in sensors is a rapidly growing field. Their desirable photophysical properties, including strong fluorescence and tunable electronic characteristics, make them ideal for sensitive and selective chemosensors. rsc.orgresearchgate.net These sensors can detect analytes in biological and environmental samples through measurable changes in their absorption or emission spectra. rsc.org

| Indole-Based Sensor Type | Target Analyte(s) | Sensing Mechanism | Typical Response |

| Indole-hydrazone | Fluoride (F⁻), Cyanide (CN⁻) | Anion binding, deprotonation | Colorimetric change |

| Indole-thiocarbohydrazone | Copper (Cu²⁺) | Chelation-Enhanced Fluorescence (CHEF) | "Turn-on" fluorescence |

| General Indole-based | Various metal ions (e.g., Fe³⁺, Hg²⁺) | Complexation, quenching/enhancement | Fluorescence quenching or enhancement |

This table provides a generalized overview of indole-based chemosensors. Specific performance depends on the exact molecular structure.

In the realm of semiconductor devices, organic semiconductors (OSCs) are valued for their potential in flexible and low-cost electronics. mdpi.com The performance of these devices depends heavily on the molecular structure and packing of the organic material. rsc.org Electroactive compounds based on the 2-phenylindole structure have been studied, and their ionization potentials have been characterized, indicating their suitability for electronic applications. researchgate.net The structural versatility of the indole core allows for the synthesis of derivatives with specific electronic properties required for use in devices like organic thin-film transistors (OTFTs). rsc.org While the specific semiconductor properties of this compound are not detailed in the literature, related heterocyclic structures are known to form the basis of high-performance OSCs. rsc.org

Role in Organocatalysis

The indole framework is considered a "privileged" structure in medicinal chemistry and a versatile building block in organic synthesis. researchgate.net In the field of organocatalysis—the use of small organic molecules as catalysts—indole and its derivatives play a crucial role, primarily due to the nucleophilic character of the indole ring.

The electron-rich nature of the indole ring, particularly at the C-3 position, makes it an excellent nucleophile. This reactivity is widely exploited in catalytic asymmetric Friedel-Crafts reactions. spectroscopyonline.com In these reactions, an indole derivative adds to an electrophilic partner, such as an α,β-unsaturated aldehyde or ketone, to form a new carbon-carbon bond. When this reaction is guided by a chiral organocatalyst, it can produce highly enantioenriched products, which are valuable intermediates for pharmaceuticals and other complex molecules. sjp.ac.lkspectroscopyonline.com

A common strategy involves the use of chiral amines as catalysts. These amines react with the electrophile (e.g., an α,β-unsaturated aldehyde) to form a transient, chiral iminium ion. This iminium ion has a lowered Lowest Unoccupied Molecular Orbital (LUMO), which activates it for attack by the indole nucleophile. The chiral environment of the catalyst directs the indole to one face of the electrophile, resulting in a high degree of stereocontrol. researchgate.netresearchgate.net

| Asymmetric Reaction Type | Role of Indole Derivative | Typical Electrophile | Common Catalyst Class |

| Friedel-Crafts Alkylation | Nucleophile | α,β-Unsaturated Aldehydes/Ketones | Chiral Amines (e.g., Imidazolidinones) |

| Michael Addition | Nucleophile | Nitroalkenes, Enones | Chiral Brønsted Acids, Bifunctional Catalysts |

| [3+2] Cycloaddition | Nucleophile | Allenyl Esters | Chiral Phosphines |

| Pictet-Spengler Reaction | Nucleophile | Aldehydes, Ketones | Chiral Brønsted Acids (e.g., Phosphoric Acids) |

This table summarizes key asymmetric reactions where indole derivatives act as nucleophiles.

Beyond serving as nucleophilic substrates, indole moieties are themselves incorporated into the structure of chiral organocatalysts. The rigid and well-defined structure of the indole ring can serve as a scaffold to position other catalytic groups in a specific three-dimensional arrangement, which is essential for effective stereochemical control. sjp.ac.lk